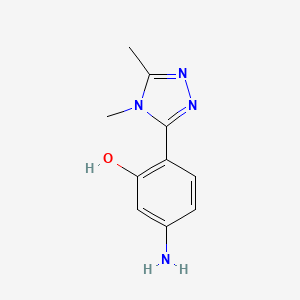

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

説明

5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a triazole ring substituted with methyl groups at positions 4 and 5, linked to a phenolic moiety with an amino group at position 3. This structure combines the electron-rich triazole ring with the hydrogen-bonding capabilities of the phenol and amino groups, making it a candidate for diverse biological applications. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous triazole derivatives .

特性

分子式 |

C10H12N4O |

|---|---|

分子量 |

204.23 g/mol |

IUPAC名 |

5-amino-2-(4,5-dimethyl-1,2,4-triazol-3-yl)phenol |

InChI |

InChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3 |

InChIキー |

KNNRNEAGLHMSNF-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C(N1C)C2=C(C=C(C=C2)N)O |

製品の起源 |

United States |

準備方法

Starting Materials

- 4-amino-3,5-dimethyl-4H-1,2,4-triazole

- 5-amino-2-hydroxybenzaldehyde (or closely related substituted benzaldehydes)

Procedure

- Dissolve 4-amino-3,5-dimethyl-4H-1,2,4-triazole in the chosen solvent at room temperature.

- In a separate vessel, dissolve the substituted benzaldehyde (e.g., 5-amino-2-hydroxybenzaldehyde) in the same solvent.

- Combine both solutions in a round-bottom flask.

- Heat the mixture under reflux at 50°C for 9 hours with stirring.

- Cool the reaction mixture to room temperature.

- Allow the product to crystallize by slow solvent evaporation.

- Filter the crystals under reduced pressure using a Büchner funnel.

- Wash the solid with small portions of acetonitrile and methanol.

- Dry the product under air or vacuum.

Purification

- Crystallization from the reaction solvent or from suitable solvents such as methanol or acetonitrile is used to purify the product.

- Washing with solvents removes unreacted starting materials and side products.

Mechanistic Insights and Reaction Analysis

- The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl carbon, forming an intermediate imine or amino alcohol.

- The 1,2,4-triazole ring remains intact and acts as a substituent on the phenol ring.

- The reaction conditions (mild reflux at 50°C) favor selective formation of the desired amino-substituted triazolylphenol without decomposition.

- The crystallization step is critical for isolating pure compound and removing side products.

Alternative Synthetic Routes and Related Compounds

While the main method involves direct condensation with benzaldehyde derivatives, other related synthetic routes for 1,2,4-triazole derivatives include:

- Microwave-assisted synthesis of N-substituted triazoles from guanidinosuccinimides and amines.

- Preparation of 5-amino-1,2,4-triazole derivatives via reaction of carbothioamides with hydrazine hydrate, followed by ring closure.

- Two-step synthesis involving sulfonamide intermediates and subsequent hydrazine treatment for related triazole sulfonamides.

These methods, however, are less directly applicable to the specific compound 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol but provide context for the versatility of triazole synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | 4-amino-3,5-dimethyl-4H-1,2,4-triazole, 5-amino-2-hydroxybenzaldehyde |

| Solvent | n-Hexane or acetonitrile |

| Temperature | Reflux at 50°C |

| Reaction time | 9 hours |

| Isolation method | Crystallization, filtration, washing |

| Purification | Solvent washing and drying |

| Expected yield | 70-85% (based on analogous compounds) |

化学反応の分析

Types of Reactions

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The triazole ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

科学的研究の応用

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The phenol and amino groups also contribute to its reactivity and ability to form hydrogen bonds with target molecules .

類似化合物との比較

Key Observations :

Antimicrobial Activity

- Target Compound: Limited direct data, but structurally related 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol derivatives show MIC values of 12.5–50 µg/mL against S. aureus and E. coli .

- Comparison with Mercapto Derivatives : Sulfanyl-substituted analogs (e.g., 4a–j in ) exhibit enhanced antifungal activity (e.g., against A. niger) due to thiol-mediated redox interference, a feature absent in the dimethyl-substituted target compound .

Antiparasitic Potential

- Target Compound vs. Sulfonamide-Triazoles : 1H-1,2,4-triazol-3-yl benzenesulfonamides with CF₃/halogen substituents show strong Plasmodium falciparum dihydropteroate synthase (PfDHPS) inhibition (IC₅₀ < 1 µM) . The dimethyl groups in the target compound may reduce enzyme binding affinity due to lower electronegativity.

Antioxidant Activity

- The target compound lacks the thiol group critical for radical scavenging in analogs like 5-phenethyl-3-thio-1,2,4-triazoles, which exhibit IC₅₀ values of 10–20 µM in DPPH assays .

生物活性

5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an amino group, a triazole moiety, and a phenolic hydroxyl group. This combination enhances its solubility and interaction with biological targets, making it a subject of interest in pharmaceutical research.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol has shown potential against various bacterial strains. For instance, studies have demonstrated its effectiveness against Bacillus subtilis , highlighting its bactericidal capabilities .

Table 1: Antimicrobial Efficacy of 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus subtilis | 15 | |

| Escherichia coli | 12 | |

| Staphylococcus aureus | 10 |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, compounds similar to 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol have shown promising results in various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of triazole derivatives on human glioblastoma cells. The results indicated that compounds with a similar structure to 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol exhibited IC50 values significantly lower than standard chemotherapeutic agents such as doxorubicin. This suggests a strong potential for further development as anticancer agents .

The biological activity of 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is likely mediated through interactions with specific molecular targets within cells. The presence of the triazole ring allows for binding with enzymes and receptors involved in critical cellular processes such as growth and division. This interaction can result in significant biochemical changes at the molecular level .

Applications in Pharmaceuticals

Due to its diverse biological activities, 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol holds promise for various pharmaceutical applications:

- Antimicrobial Agents : Potential development as a broad-spectrum antibiotic.

- Anticancer Drugs : Exploration as a treatment option for various cancers.

- Enzyme Inhibitors : Possible use in inhibiting bacterial enzymes that confer resistance to antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 5-Amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with substituted phenols in ethanol or methanol, catalyzed by glacial acetic acid. For example, substituted benzaldehydes may be used to introduce aromatic groups via Schiff base formation . Optimization includes adjusting solvent polarity, reaction time (4–10 hours), and catalyst concentration to improve yields. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and aromatic substitution patterns.

- FT-IR : Identifies functional groups (e.g., N-H stretching in amino groups at ~3300 cm⁻¹).

- Elemental analysis : Validates purity and stoichiometry.

- Mass spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns. Computational methods like DFT can supplement experimental data to predict electronic properties and verify geometries .

Q. What are the common structural analogs of this compound, and how do their properties differ?

Analogues include triazole derivatives with varied substituents on the phenol or triazole rings. For instance:

- 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol : Adds a thiol group, enhancing metal-chelation capacity .

- 4-(4-Phenyl-1,2,4-triazol-3-yl)phenol : Lacks the dimethyl group, reducing steric hindrance in binding interactions . Structural variations impact solubility, reactivity, and bioactivity, as demonstrated in comparative studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as conflicting bioactivity results?

Molecular docking and DFT calculations model interactions between the compound and biological targets (e.g., enzymes). For example, discrepancies in antifungal efficacy can be analyzed by simulating binding affinities to fungal cytochrome P450 enzymes. Pharmacophore mapping identifies critical functional groups (e.g., amino or triazole rings) responsible for activity, guiding experimental redesign .

Q. What strategies are employed to refine crystallographic data for this compound when encountering disordered structures?

Software suites like SHELXL and ORTEP-III are used for structure solution and refinement. Challenges like twinning or poor diffraction are addressed by:

Q. How can synthetic yields be improved while minimizing side reactions in large-scale preparations?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control.

- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts improve regioselectivity.

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing byproduct formation . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluents) ensures high purity .

Q. What experimental approaches differentiate reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) in triazole chemistry?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Deuterated reagents reveal proton-transfer steps.

- Trapping experiments : Radical scavengers (TEMPO) suppress chain reactions.

- In situ FT-IR/Raman spectroscopy : Monitors intermediate formation in real time .

Q. How do functional groups (e.g., amino, dimethyl-triazole) influence the compound’s reactivity in biological systems?

The amino group participates in hydrogen bonding with target proteins, while the dimethyl-triazole moiety enhances lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies show that replacing the dimethyl group with bulkier substituents (e.g., phenyl) increases steric hindrance, reducing binding efficacy to compact active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。